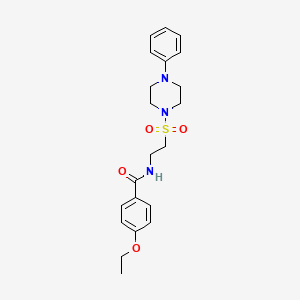![molecular formula C20H23N5O4 B2449884 methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848220-48-4](/img/no-structure.png)
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Compound Formation
The compound is involved in the synthesis of various heterocyclic compounds. Elmuradov et al. (2011) detailed the synthesis of 2,3-Dimethyl- and 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using similar compounds in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011). Additionally, Vas’kevich et al. (2004) described reactions involving dimethyl acetylenedicarboxylate to produce related methyl esters and thiadiazole carboxylates (Vas’kevich, Zborovskii, Staninets, & Chernega, 2004).
Structural Studies and Compound Interactions
The study of the molecular structure of related compounds is essential for understanding their potential applications. For instance, Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds, enhancing the understanding of molecular interactions and structure (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis of Pyrimidine Derivatives
The compound is also a key precursor in the synthesis of various pyrimidine derivatives, which are important in medicinal chemistry. Žugelj et al. (2009) demonstrated the synthesis of (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates using related compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009). Toplak et al. (1999) used a similar compound for the synthesis of various fused pyrimidinones, showcasing its versatility in creating complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid followed by esterification with methanol and acetic anhydride.", "Starting Materials": [ "2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde", "3-methylphenylacetic acid", "methanol", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidine-9-carbaldehyde with 3-methylphenylacetic acid in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst to form methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate.", "Step 2: Esterification of the product obtained in step 1 with methanol and acetic anhydride in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS番号 |
848220-48-4 |
分子式 |
C20H23N5O4 |
分子量 |
397.435 |
IUPAC名 |
methyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-12-6-5-7-14(8-12)23-9-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h5-8,13H,9-11H2,1-4H3 |
InChIキー |
YQOYYSUVGPGLFN-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=CC(=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)

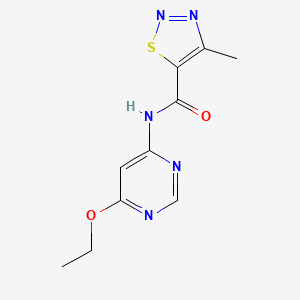
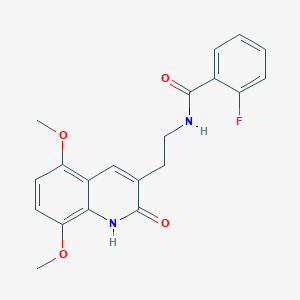


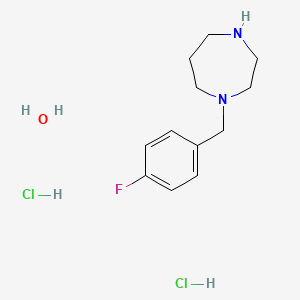
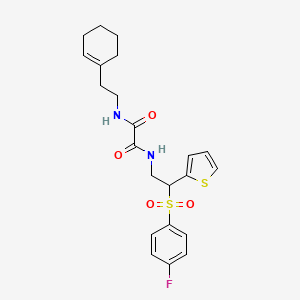
![N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2449815.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2449816.png)

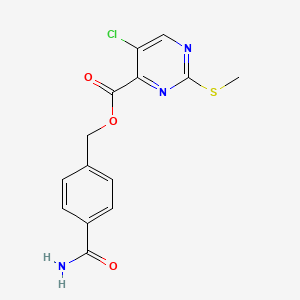
![N-{[4-(2,2-dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2449821.png)
